Methyl 5-methoxy-2-(trifluoromethyl)benzoate
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Overview
Description
Methyl 5-methoxy-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a methoxy group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxy-2-(trifluoromethyl)benzoate typically involves the esterification of 5-methoxy-2-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 5-methoxy-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 5-methoxy-2-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-methoxy-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to interactions with enzymes, receptors, and other biomolecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(trifluoromethyl)benzoate
- Methyl 3-methoxy-5-(trifluoromethyl)benzoate
- Methyl 4-methoxy-2-(trifluoromethyl)benzoate
Uniqueness
Methyl 5-methoxy-2-(trifluoromethyl)benzoate is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the benzene ring. This arrangement can influence its reactivity, stability, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H9F3O3 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
methyl 5-methoxy-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H9F3O3/c1-15-6-3-4-8(10(11,12)13)7(5-6)9(14)16-2/h3-5H,1-2H3 |
InChI Key |
WJRHDSUQCDLIAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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